Tantalum, dichlorotris(phenylmethyl)-

Description

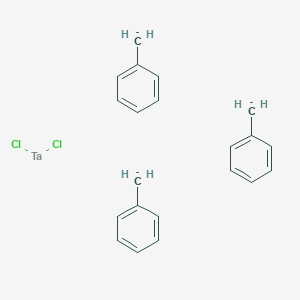

Tantalum, dichlorotris(phenylmethyl)- is an organometallic compound featuring a tantalum(V) center coordinated by three phenylmethyl (C₆H₅CH₂⁻) ligands and two chloride ligands. Key properties include:

- Coordination geometry: Likely six-coordinate, based on structural parallels with similar Ta(V) complexes.

- Reactivity: Chloride ligands may be substituted by oxygen- or nitrogen-donor substrates, forming stable adducts .

Properties

CAS No. |

59326-13-5 |

|---|---|

Molecular Formula |

C21H21Cl2Ta-3 |

Molecular Weight |

525.2 g/mol |

InChI |

InChI=1S/3C7H7.2ClH.Ta/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q3*-1;;;+2/p-2 |

InChI Key |

OYKQOQBPZHYITR-UHFFFAOYSA-L |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ta]Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of tantalum compounds typically involves complex synthetic routes. For tantalum, dichlorotris(phenylmethyl)-, the synthesis might involve the reaction of tantalum pentachloride with phenylmethyl reagents under controlled conditions. Industrial production methods for tantalum compounds often include sodium thermal reduction, carbon thermal reduction, and molten salt electrolysis . These methods ensure the production of high-purity tantalum compounds suitable for various applications.

Chemical Reactions Analysis

Tantalum, dichlorotris(phenylmethyl)- undergoes several types of chemical reactions:

Oxidation: Tantalum compounds can react with oxygen to form tantalum oxides.

Reduction: Reduction reactions can convert tantalum compounds to lower oxidation states.

Substitution: Involves the replacement of ligands in the compound with other chemical groups.

Common reagents used in these reactions include hydrofluoric acid, oleum, and halogens . The major products formed from these reactions are typically tantalum oxides and halides, which have significant industrial and research applications.

Scientific Research Applications

Tantalum, dichlorotris(phenylmethyl)- has several scientific research applications:

Chemistry: Used in the synthesis of other complex compounds and materials.

Medicine: Tantalum oxide nanoparticles are used as contrast agents in computed tomography (CT) imaging.

Mechanism of Action

The mechanism by which tantalum, dichlorotris(phenylmethyl)- exerts its effects involves its interaction with molecular targets and pathways. For instance, in biomedical applications, tantalum nanoparticles enhance the effectiveness of radiotherapy by increasing energy deposition within tumor cells . This is achieved through the high atomic number of tantalum, which enhances X-ray absorption and energy transfer to the target cells.

Comparison with Similar Compounds

Dichlorotris(4-t-butylphenoxo)tantalum(V)

Formula: TaCl₂(OC₆H₃-4-t-Bu)₃ Synthesis: Reacting TaCl₅ with 4-t-butylphenol in a 1:3 molar ratio in dry benzene under reflux . Key Differences:

- Ligand Type: Phenoxo (O⁻) vs. phenylmethyl (C₆H₅CH₂⁻) ligands. Phenoxo ligands are stronger electron-withdrawing groups, altering Ta(V) electrophilicity.

- Reactivity : Forms six-coordinate adducts with α-hydroxyaldehydes/ketones via chloride substitution, suggesting broader substrate versatility than phenylmethyl analogs .

Dichlorotris(1,10-phenanthroline)ruthenium(II) Hydrate

Formula : [Ru(phen)₃Cl₂]·H₂O (phen = 1,10-phenanthroline)

Synthesis : Prepared via slow diffusion of RuCl₂(phen)₃ into polyoxometalate solutions under solvothermal conditions .

Key Differences :

- Metal Center : Ru(II) vs. Ta(V). Ru complexes are redox-active, enabling applications in water-oxidation catalysis, whereas Ta(V) focuses on Lewis acid catalysis.

- Coordination Sphere: Octahedral Ru(II) with nitrogen-donor ligands vs. Ta(V) with mixed chloride/organic ligands.

- Applications : Ru complexes are used in energy materials (e.g., POM-1 in water-oxidation), while Ta analogs may prioritize thin-film deposition .

t-Butyl Imidotris(dimethylamino)tantalum(V)

Formula : Ta(NMe₂)₃(N-t-Bu)

Synthesis : Packaged for CVD/ALD applications in moisture-sensitive cylinders .

Key Differences :

- Ligand System: Dimethylamino (NMe₂⁻) and imido (N-t-Bu⁻) ligands vs. phenylmethyl/chloride. Stronger σ-donor ligands stabilize higher oxidation states and enhance thermal stability.

- Handling : Highly air- and moisture-sensitive, unlike chloride-rich Ta complexes, which may be more stable .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Ligand Effects: Electron-withdrawing ligands (e.g., phenoxo) increase Ta(V) Lewis acidity, while bulky ligands (e.g., t-butyl) limit substrate access .

- Metal-Specific Reactivity : Ta(V) complexes excel in chloride substitution reactions, whereas Ru(II) complexes leverage redox activity for energy applications .

- Industrial Relevance : Tantalum’s role in electronics (e.g., ALD precursors) is bolstered by China’s dominance in Ta supply chains, though environmental and sourcing risks persist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.